Methyl phenylalanylmethioninate
Overview
Description
Methyl phenylalanylmethioninate is an organic compound that belongs to the class of amino acid derivatives It is synthesized by combining phenylalanine and methionine, two essential amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl phenylalanylmethioninate typically involves the esterification of phenylalanine and methionine. One common method is the reaction of phenylalanine methyl ester with methionine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl phenylalanylmethioninate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl phenylalanylmethioninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand the role of amino acid derivatives in metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl phenylalanylmethioninate involves its interaction with specific molecular targets and pathways. The compound can be metabolized by enzymes to release phenylalanine and methionine, which are then incorporated into proteins or used in other metabolic processes. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of the active amino acids.
Comparison with Similar Compounds
Methyl phenylalanylmethioninate can be compared with other amino acid derivatives, such as:
Methyl phenylalaninate: Similar in structure but lacks the methionine moiety.
Methyl methioninate: Similar in structure but lacks the phenylalanine moiety.
Phenylalanylmethionine: The non-methylated version of the compound.
Uniqueness: this compound is unique due to the presence of both phenylalanine and methionine moieties, which confer specific chemical and biological properties. The combination of these two amino acids in a single molecule allows for diverse applications and interactions in various fields.
Properties
IUPAC Name |
methyl 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-20-15(19)13(8-9-21-2)17-14(18)12(16)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYZNHLSFOTKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512377 | |
Record name | Methyl phenylalanylmethioninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22248-60-8 | |
Record name | Methyl phenylalanylmethioninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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